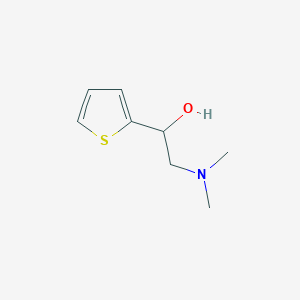

1-(2-Thienyl)-2-(dimethylamino)ethanol

Description

Properties

IUPAC Name |

2-(dimethylamino)-1-thiophen-2-ylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NOS/c1-9(2)6-7(10)8-4-3-5-11-8/h3-5,7,10H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPPDDDJEFBINQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C1=CC=CS1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Manganese-Catalyzed Enantioselective Hydrogenation

A high-yielding asymmetric hydrogenation method employs a manganese-based PNN pincer complex to reduce 3-(dimethylamino)-1-(2-thienyl)-1-propanone hydrochloride. In a glovebox environment, Mn-Cat.1 (3.8 mg, 0.005 mmol) and the ketone substrate (1 mmol) are dissolved in ethanol with potassium carbonate (1.01 mmol) and stirred for 5 minutes. The mixture is subjected to 30 bar H₂ at 50°C for 16 hours in an autoclave, achieving >99% conversion and 97% yield with 74% enantiomeric excess (ee). This method highlights the role of earth-abundant metal catalysts in stereoselective reductions but requires specialized equipment for high-pressure hydrogenation.

Reaction Optimization and Mechanistic Insights

The hydrogenation proceeds via substrate coordination to the Mn center, followed by H₂ activation and hydride transfer. The thiophene ring’s electron-withdrawing nature enhances ketone reactivity, while the dimethylamino group stabilizes the transition state through chelation. Despite moderate enantioselectivity, this method is advantageous for avoiding stoichiometric reductants like sodium borohydride.

Sodium Borohydride Reduction of Ketone Precursors

Two-Step Synthesis from 2-Thienyl-2-dimethylaminoethyl Ketone

Industrial-scale protocols describe the reduction of 2-thienyl-2-dimethylaminoethyl ketone hydrochloride (CAS: 5424-47-5) using sodium borohydride in methanol/water. Sodium hydroxide adjusts the pH to 11–12, enabling borohydride addition at 10–15°C. After 2 hours, excess reductant is quenched with acetone, and the product is extracted into ethyl acetate, yielding 78 g (75%) of racemic 3-(dimethylamino)-1-(2-thienyl)-1-propanol. This method prioritizes cost-effectiveness and scalability but lacks stereocontrol.

Table 1: Borohydride Reduction Conditions and Yields

Enantiomeric Resolution via Mandelic Acid

Racemic mixtures are resolved using (S)-mandelic acid in methyl tert-butyl ether (MTBE). For example, 210 g of racemic alcohol is treated with (S)-mandelic acid (86.27 g) in ethanol, yielding 96 g of diastereomeric salt after crystallization. Basification with NaOH liberates the (S)-enantiomer with >99% purity, demonstrating the utility of chiral auxiliaries for optical enrichment.

Mannich Reaction and Tandem Reduction

One-Pot Synthesis from 2-Acetylthiophene

A Mannich reaction between 2-acetylthiophene (250 g, 1.98 mol), dimethylamine hydrochloride (210 g), and paraformaldehyde (78.44 g) in ethanol generates 3-(dimethylamino)-1-(2-thienyl)-1-propanone. Subsequent reduction with sodium borohydride (81 g) in methanol at 5–10°C furnishes the amino alcohol in 50% yield after mandelic acid resolution. This tandem approach streamlines synthesis but requires precise pH control during the borohydride step.

Solvent and Base Effects

Replacing ethanol with isopropanol improves ketone intermediate solubility, while aqueous NaOH ensures complete borohydride activation. For instance, a 100 g scale reaction in isopropanol achieves 94% yield after 6 hours of reflux, compared to 77% in ethanol.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for 1-(2-Thienyl)-2-(dimethylamino)ethanol Synthesis

Catalytic hydrogenation offers the highest yield and moderate enantioselectivity, making it suitable for academic settings. In contrast, borohydride reductions and Mannich pathways are preferred for bulk production despite requiring downstream resolution steps.

Chemical Reactions Analysis

Types of Reactions

1-(2-Thienyl)-2-(dimethylamino)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

Catalysts: Acidic or basic catalysts are often employed to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Thiophene-2-carboxaldehyde or thiophene-2-carboxylic acid.

Reduction: 2-(dimethylamino)ethanol or 2-(dimethylamino)ethylamine.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

1-(2-Thienyl)-2-(dimethylamino)ethanol has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Thienyl)-2-(dimethylamino)ethanol involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through:

Molecular Targets: It may interact with enzymes, receptors, or other proteins, altering their activity.

Pathways Involved: The compound can modulate biochemical pathways, leading to changes in cellular processes such as signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

Substituent Variations in Ethanolamine Derivatives

The compound is part of a broader class of ethanolamine derivatives with diverse substituents. Key analogs include:

Structural Insights :

- Thienyl vs. Naphthyl analogs exhibit higher molecular weights and lipophilicity .

- Positional Isomerism: The dimethylamino group’s position (C2 vs. C3) affects stereochemistry and biological activity. For example, (S)-3-(dimethylamino)-1-(2-thienyl)-1-propanol is critical in producing the antidepressant duloxetine .

Thermodynamic Properties

Experimental and calculated thermodynamic data highlight differences in volatility and stability:

Key Findings :

- Lower vapor pressures in benzyl/phenyl-substituted ethanolamines suggest stronger intermolecular interactions (e.g., hydrogen bonding) compared to dimethylamino analogs.

- Thienyl-substituted compounds are understudied thermodynamically, but their properties can be extrapolated from structurally related molecules .

Pharmacological and Regulatory Relevance

This compound shares structural motifs with regulated opioids and psychoactive substances:

Regulatory Status :

Q & A

Q. What are the optimal synthetic routes for 1-(2-Thienyl)-2-(dimethylamino)ethanol, and how can reaction yields be improved?

The synthesis involves a multi-step process starting with 2-acetylthiophene. Key steps include:

- Step 1 : Condensation of 2-acetylthiophene with paraformaldehyde and dimethylamine in ethanol to form 3-(dimethylamino)-1-(2-thienyl)-1-propanone .

- Step 2 : Enantioselective reduction of the propanone intermediate using a chiral catalyst (e.g., (2R,3S)-4-(dimethylamino)-3-methyl-1,2-diphenyl-2-butanol) with LiAlH4 in toluene to yield the (S)-enantiomer .

To improve yields: - Optimize solvent polarity (ethanol vs. toluene) to stabilize intermediates.

- Monitor reaction temperature to avoid side reactions (e.g., over-reduction).

- Use stoichiometric control of LiAlH4 to prevent decomposition of the chiral catalyst.

Q. How can vaporization enthalpies and vapor pressures of this compound be experimentally determined?

The transpiration method is widely used for thermodynamic measurements:

- A carrier gas (e.g., nitrogen) sweeps the compound through a thermostatted column, and vapor pressures are calculated from mass loss at varying temperatures (e.g., 298.15–560 K) .

- Kovats retention indices provide cross-validation by correlating vaporization enthalpies () with homologous series (e.g., alcohols) .

Example data for analogous compounds:

| Compound | (kJ·mol⁻¹) |

|---|---|

| 1-(dimethylamino)-2-propanol | 72.7 ± 0.5 |

| 2-(phenyl-amino)-ethanol | 78.8 ± 1.7 |

Advanced Research Questions

Q. How can enantioselective synthesis be optimized for chiral resolution of this compound?

- Use chiral HPLC with cellulose-based columns (e.g., Chiralpak®) to separate enantiomers.

- Employ dynamic kinetic resolution by coupling asymmetric reduction with in situ racemization of the ketone intermediate .

- Validate enantiomeric excess (ee) via polarimetry or NMR chiral shift reagents (e.g., Eu(hfc)₃).

Q. What structural analogs of this compound exhibit bioactivity, and how do substituents influence pharmacological properties?

- Analog 1 : 1-(1-(3-bromo-4-methoxyphenyl)-2-(dimethylamino)ethyl)cyclohexanol (WY-X1) shows norepinephrine reuptake inhibition, suggesting the thienyl group can be replaced with aryl moieties for targeted activity .

- Analog 2 : 4-(Dimethylamino)phenethyl alcohol demonstrates that electron-donating groups (e.g., -NMe₂) enhance membrane permeability .

Key structural insights: - The thienyl group contributes to π-π stacking with aromatic residues in receptor binding pockets.

- Ethanolamine backbone enables hydrogen bonding with catalytic sites (e.g., monoamine oxidases).

Q. How can contradictions in thermodynamic data (e.g., vaporization enthalpies) be resolved?

Contradictions arise from differing experimental methods:

- Transpiration vs. static methods : Static methods may overestimate vapor pressures due to incomplete equilibration. Use transpiration data with ±1.5 kJ·mol⁻¹ uncertainty .

- Homologous series validation : Compare results with structurally similar compounds (e.g., 2-(benzyl-amino)-ethanol: 83.4 ± 1.0 kJ·mol⁻¹) to identify outliers .

Q. What in silico models predict the compound’s solubility and partition coefficients?

- Group contribution methods (GCMs) : Estimate logP using fragment constants (e.g., -NHCH₃ = +0.18, thienyl = +0.61) .

- COSMO-RS : Predicts solubility in polar solvents (e.g., ethanol, DMSO) via quantum-chemical calculations of sigma profiles .

Example prediction for 1-(dimethylamino)-2-propanol: logP = -0.34 (experimental: -0.28) .

Methodological & Analytical Questions

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹H NMR : Identify thienyl protons (δ 6.8–7.2 ppm) and dimethylamino groups (δ 2.2–2.5 ppm) .

- FT-IR : Confirm hydroxyl (3300 cm⁻¹) and amine (1600 cm⁻¹) stretches .

- GC-MS : Use a DB-5 column (30 m × 0.25 mm) with He carrier gas for purity analysis .

Q. How can stability studies be designed to assess degradation under storage conditions?

Q. What computational tools model its interaction with biological targets (e.g., enzymes)?

- Molecular docking (AutoDock Vina) : Simulate binding to serotonin transporters (SERT) using PDB 5I6X .

- MD simulations (GROMACS) : Assess conformational stability of the ethanolamine side chain in aqueous environments .

Data Interpretation & Application

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.